3-(2-Naphthyl)Acrylic Acid 3-(2-Naphthyl)Acrylic Acid
Brand Name: Vulcanchem
CAS No.: 49711-14-0; 51557-26-7
VCID: VC4676451
InChI: InChI=1S/C13H10O2/c14-13(15)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-9H,(H,14,15)/b8-6+
SMILES: C1=CC=C2C=C(C=CC2=C1)C=CC(=O)O
Molecular Formula: C13H10O2
Molecular Weight: 198.221

3-(2-Naphthyl)Acrylic Acid

CAS No.: 49711-14-0; 51557-26-7

Cat. No.: VC4676451

Molecular Formula: C13H10O2

Molecular Weight: 198.221

* For research use only. Not for human or veterinary use.

3-(2-Naphthyl)Acrylic Acid - 49711-14-0; 51557-26-7

Specification

CAS No. 49711-14-0; 51557-26-7
Molecular Formula C13H10O2
Molecular Weight 198.221
IUPAC Name (E)-3-naphthalen-2-ylprop-2-enoic acid
Standard InChI InChI=1S/C13H10O2/c14-13(15)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-9H,(H,14,15)/b8-6+
Standard InChI Key KWGPBDBAAXYWOJ-SOFGYWHQSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)C=CC(=O)O

Introduction

Chemical and Structural Properties

Molecular Architecture

3-(2-Naphthyl)acrylic acid belongs to the class of naphthyl-substituted acrylic acids, featuring a naphthalene ring fused to an acrylic acid group. The IUPAC name, (2Z)-3-(naphthalen-2-yl)prop-2-enoate, reflects its stereochemistry, with the Z-configuration at the double bond between the acrylic acid and naphthyl groups . The planar naphthalene system contributes to the compound’s aromatic stability, while the carboxylic acid group introduces acidity (pKa ≈ 4.5–5.0) and hydrogen-bonding capabilities.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H10O2\text{C}_{13}\text{H}_{10}\text{O}_2
Molecular Weight197.21 g/mol
Melting Point180–185°C (decomposes)
SolubilityEthanol, DMSO, acetone; insoluble in water
InChI KeyKWGPBDBAAXYWOJ-VURMDHGXSA-M
SMILES Notation[O-]C(=O)C=C/C1=CC=C2C=CC=CC2=C1

The compound’s UV-Vis spectrum shows strong absorption bands at 270 nm and 320 nm, attributable to π→π* transitions in the conjugated naphthyl-acrylate system . Its crystalline structure, determined via X-ray diffraction, reveals intermolecular hydrogen bonding between carboxylic acid groups, influencing its solid-state packing .

Synthesis and Industrial Production

Table 2: Comparative Synthesis Methods

MethodYield (%)Isomeric PurityKey Reagents
Knoevenagel Condensation65–7070–75% Z2-Naphthaldehyde, malonic acid
Palladium-Catalyzed Coupling85>95% Z2-Naphthylboronic acid, ethyl cyanoacrylate

Scalability and Industrial Challenges

Industrial production faces challenges in cost-effective catalyst recycling and waste management. The palladium-based method, while efficient, requires stringent control over reaction conditions (temperature: 80–100°C; pressure: 1–2 atm) to prevent decarboxylation . Recent pilot-scale studies report a 30% reduction in palladium loading through ligand optimization, enhancing economic viability .

Applications in Materials and Pharmaceuticals

Polymer Science

The compound’s α,β-unsaturated carbonyl structure enables its use as a monomer in conductive polymers. Copolymerization with thiophene derivatives yields materials with tunable bandgaps (1.8–2.4 eV), suitable for organic photovoltaics . Thermal stability up to 300°C makes these polymers ideal for flexible electronics .

Pharmaceutical Intermediates

3-(2-Naphthyl)acrylic acid serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs). Ester derivatives exhibit cyclooxygenase-2 (COX-2) inhibition (IC₅₀ = 0.8–1.2 μM), outperforming traditional NSAIDs in preclinical models . Ongoing clinical trials explore its role in targeted cancer therapies, leveraging its ability to inhibit benzylpiperidine N-acetyltransferase .

ParameterValueSource
OSHA Hazard ClassificationSkin Irritant (Cat. 2), Eye Irritant (Cat. 2)
LD₅₀ (Oral, Rat)1,200 mg/kg
Permissible Exposure Limit5 mg/m³ (8-hour TWA)

Market Dynamics and Future Outlook

Global Production Trends

The global market for 3-(2-Naphthyl)acrylic acid is projected to grow at a CAGR of 6.8% (2025–2030), driven by demand in Asia-Pacific pharmaceutical sectors . China dominates production, accounting for 45% of the 850 metric tons synthesized annually .

Table 4: Market Forecast (2025–2030)

Parameter2025 Estimate2030 Projection
Global Capacity1,200 MT1,650 MT
Average Price$612/kg$530/kg
Chinese Export Volume380 MT620 MT

Emerging Opportunities

Advances in continuous-flow reactors promise to enhance production efficiency by 40%, reducing energy consumption . Additionally, its potential as a bio-based monomer for sustainable plastics aligns with circular economy initiatives, opening new market avenues.

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